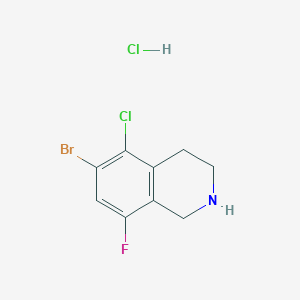

6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Description

6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2250242-87-4) is a halogenated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₉H₁₀BrClFN·HCl and an approximate molecular weight of 266.36 g/mol. The compound features a bicyclic THIQ scaffold substituted with bromo (Br), chloro (Cl), and fluoro (F) groups at positions 6, 5, and 8, respectively.

Properties

IUPAC Name |

6-bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClFN.ClH/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11;/h3,13H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAJXIAQVLJNOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(C=C2F)Br)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves multi-step organic reactions. One common method includes the bromination, chlorination, and fluorination of the tetrahydroisoquinoline core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions often use hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogen substitution reactions can occur under specific conditions, using reagents like sodium iodide.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas, sodium borohydride.

Substitution Reagents: Sodium iodide, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amines .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

- Antitumor Activity :

- Enzyme Inhibition :

- Neurological Effects :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes the target compound and its closest structural analogs, emphasizing substituent patterns, molecular weights, and similarity scores (where available):

Substituent Effects and Functional Group Analysis

Halogenation Patterns

- Target Compound : The simultaneous presence of Br, Cl, and F creates a highly electronegative and sterically bulky profile. Fluorine’s small size and high electronegativity may enhance polarity and metabolic stability, while bromine and chlorine increase lipophilicity .

- 5-Bromo-THIQ Hydrochloride (CAS 81237-69-6) : Lacks Cl and F substituents, resulting in lower molecular weight (248.55 vs. 266.36) and reduced steric hindrance. The similarity score of 0.98 suggests near-identical core structure but divergent physicochemical properties due to missing halogens .

- 8-Bromo-6-fluoro-THIQ Hydrochloride : Positional isomer of the target compound, with Br and F swapped at positions 8 and 6. This inversion may alter binding interactions in biological systems .

Non-Halogenated Analogs

- The lower similarity score (0.89) reflects functional group divergence .

- 6,7-Dimethoxy-1-phenyl-THIQ Hydrochloride (CAS 63768-20-7) : Methoxy groups (electron-donating) and a phenyl ring significantly modify electronic and steric properties compared to halogenated analogs. This compound’s higher molecular weight (305.79) and distinct substitution pattern limit structural overlap with the target .

Biological Activity

6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

- IUPAC Name: 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Molecular Formula: C9H8BrClFN

- Molecular Weight: 251.52 g/mol

- CAS Number: 1445891-27-9

Antagonistic Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit promising antagonistic activities against various biological targets. The compound has been studied for its interaction with adenosine receptors, particularly the A2A receptor.

Key Findings:

- The introduction of halogen substituents (like bromine and fluorine) significantly affects the binding affinity and selectivity towards the A2A receptor. For instance, compounds with bulky bromine at the C6 position may hinder proper binding due to steric clashes with receptor sites .

| Compound | Ki (nM) | IC50 (µM) | Activity |

|---|---|---|---|

| 6-Bromo-5-chloro-8-fluoro-TIQ | 20 | 6 | Antagonist |

| ZM-241385 (Control) | - | 0.1 | Positive Control |

Neuroprotective Effects

The compound has also shown potential neuroprotective effects in various in vitro studies. It appears to modulate neuroinflammatory responses and promote neuronal survival under stress conditions.

Case Study:

In a study examining neurodegeneration models, treatment with the compound resulted in reduced apoptosis markers and enhanced cell viability compared to untreated controls. This suggests a possible role in protecting against neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 6-bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline indicate moderate activity against certain bacterial strains.

Study Results:

In vitro assays demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity may involve:

- Receptor Modulation: Altering signaling pathways associated with adenosine receptors.

- Oxidative Stress Reduction: The compound may reduce oxidative stress markers in neuronal cells.

- Inhibition of Bacterial Growth: The presence of halogen atoms could enhance membrane permeability or disrupt bacterial metabolic processes.

Q & A

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. A purity threshold of ≥95% is typical for research-grade compounds .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to verify substituent positions and scaffold integrity. For halogenated derivatives, observe characteristic splitting patterns (e.g., coupling constants for fluorine at ~8–10 Hz) .

- Mass Spectrometry (ESI–MS): Confirm molecular weight via electrospray ionization mass spectrometry. Expected [M+H] peaks should align with calculated values (±1 Da) .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage: Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid long-term storage; monitor for discoloration or precipitation .

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal. Neutralize acidic residues before disposal .

Q. How can researchers ensure the stability of this compound during experimental workflows?

Methodological Answer:

- Solvent Selection: Use anhydrous DMSO or ethanol for stock solutions to minimize hydrolysis. Avoid aqueous buffers unless necessary .

- Temperature Control: Conduct reactions at ≤25°C unless thermal stability is confirmed via TGA/DSC .

- Light Sensitivity: Shield solutions from UV light to prevent photodegradation, especially with halogen substituents .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl, F) influence the reactivity of the tetrahydroisoquinoline scaffold in cross-coupling reactions?

Methodological Answer:

- Bromine as a Leaving Group: Bromine at position 6 facilitates Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(PPh)/KCO in DMF at 80°C for optimal yields .

- Chlorine’s Electron-Withdrawing Effect: The 5-Cl group reduces electron density at the ring, slowing nucleophilic aromatic substitution. Mitigate by using stronger bases (e.g., NaH) .

- Fluorine’s Steric Impact: The 8-F substituent may hinder meta-substitution; employ directing groups (e.g., –B(OH)) to control regioselectivity .

Q. How can discrepancies in NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

Methodological Answer:

- Dynamic Effects: Fluorine’s quadrupolar moment causes complex splitting. Use F NMR or decoupling techniques to simplify spectra .

- Solvent Artifacts: Deuterated solvents (e.g., DMSO-d) may interact with halogens. Compare spectra across solvents (CDCl, DO) to identify artifacts .

- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies minimize byproduct formation during multi-halogenation of the tetrahydroisoquinoline core?

Methodological Answer:

- Stepwise Halogenation: Introduce halogens sequentially (e.g., fluorination before bromination) to avoid steric clashes. Use protecting groups (e.g., –Boc) for sensitive positions .

- Catalytic Optimization: For Pd-mediated reactions, optimize ligand choice (e.g., XPhos for bulky substrates) and reaction time to prevent over-halogenation .

- Purification Techniques: Employ flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the target compound from dihalogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.